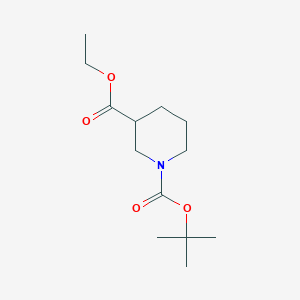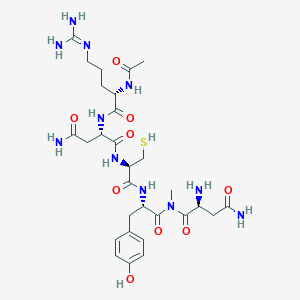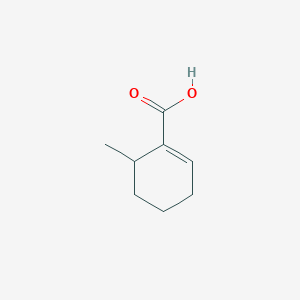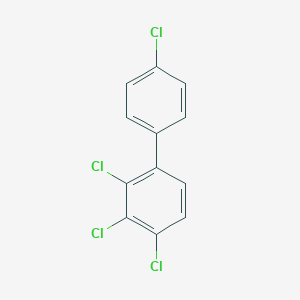
2,3,4,4'-四氯联苯
描述
2,3,4,4’-Tetrachlorobiphenyl is a tetrachlorobiphenyl in which the chlorines are at positions 2, 3, 4, and 4’. It is a persistent organic pollutant that is resistant to environmental degradation through photolytic, biological, or chemical processes . It is also classified as an endocrine disruptor .
Molecular Structure Analysis
The molecular formula of 2,3,4,4’-Tetrachlorobiphenyl is C12H6Cl4. Its average mass is 291.988 Da and its mono-isotopic mass is 289.922363 Da .
Physical And Chemical Properties Analysis
2,3,4,4’-Tetrachlorobiphenyl is a solid substance. Its molecular formula is C12H6Cl4, and it has an average mass of 291.988 Da and a mono-isotopic mass of 289.922363 Da .
科学研究应用
代谢命运和去氯作用
- 厌氧微生物对邻位和间位去氯作用:Van Dort和Bedard(1991年)的研究表明,类似于2,3,4,4'-四氯联苯的化合物2,3,5,6-四氯联苯可以被厌氧微生物去氯成简单形式,表明了生物修复应用的潜力 (Van Dort & Bedard, 1991)。
合成和色谱评估
- 克量合成和色谱评估:Nakatsu等人(1982年)合成并纯化了3,3′,4,4′-四氯联苯(2,3,4,4'-四氯联苯的一种变体),纯度超过99%。这项研究对于理解合成过程和纯化方法至关重要,这些对于在毒理学研究中产生可靠结果是必不可少的 (Nakatsu et al., 1982)。
环境分布和毒性
- 从沉积物到水和空气的运输:Larsson(1983年)发现,像2,3,4,4'-四氯联苯这样的四氯联苯可以从沉积物运输到水和空气,突显了环境分布的关注 (Larsson, 1983)。
- 对鸡胚胎的毒性:Brunström和Darnerud(1983年)对一种类似化合物3,3',4,4'-四氯联苯注射到鸡胚胎的研究显示高毒性和潜在的致畸效应,这可能预示着与2,3,4,4'-四氯联苯相关的风险 (Brunström & Darnerud, 1983)。
化学分析和检测
- 敏感的荧光光谱测定:García等人(1994年)开发了一种用于测定3,3′,4,4′-四氯联苯的荧光光谱方法,可应用于检测环境样品中的类似化合物,如2,3,4,4'-四氯联苯 (García等人,1994)。
生物医学意义
- 抗雌激素和抗肿瘤活性:Ramamoorthy等人(1999年)发现,类似于2,3,4,4'-四氯联苯的3,3',4,4'-四氯联苯在啮齿动物子宫和乳腺细胞以及人类乳腺癌细胞中表现出抗雌激素和抗肿瘤活性,暗示了潜在的生物医学应用 (Ramamoorthy et al., 1999)。
对微粒体酶的影响
- 细胞色素P-450同工酶和环氧化酶诱导:Parkinson等人(1988年)证明了某些四氯联苯可以诱导大鼠肝脏中的细胞色素P-450同工酶和环氧化酶,这对于理解类似2,3,4,4'-四氯联苯化合物的生化影响是相关的 (Parkinson et al., 1988)。
安全和危害
属性
IUPAC Name |
1,2,3-trichloro-4-(4-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-8-3-1-7(2-4-8)9-5-6-10(14)12(16)11(9)15/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDBTRJKXLKYTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=C(C=C2)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073474 | |
| Record name | 2,3,4,4'-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,4'-Tetrachlorobiphenyl | |
CAS RN |
33025-41-1 | |
| Record name | 2,3,4,4′-Tetrachlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33025-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PCB-60 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033025411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4,4'-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,4'-TETRACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GOZ3B4WZGW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



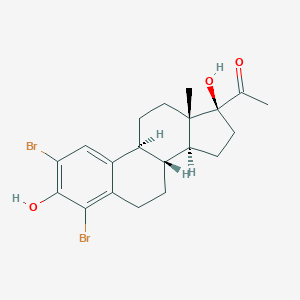
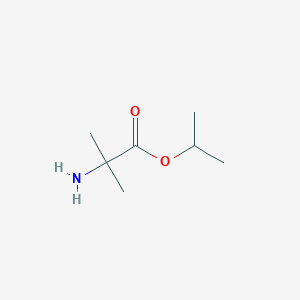


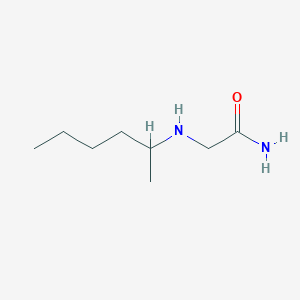
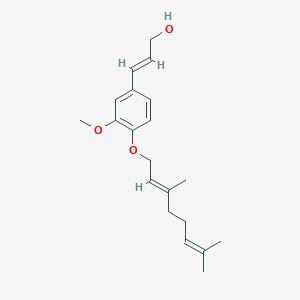



![4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]benzamide](/img/structure/B164810.png)
